molecular formula C10H15NO2 B13910331 Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Cat. No.: B13910331
M. Wt: 181.23 g/mol
InChI Key: XOUIJMUKSMBUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is an organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by a tetrahydro-pyrrolizine ring system with a methylene group at the 2-position and a methyl ester group at the 7a-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1H-pyrrolizine-7a(5H)-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
  • Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
  • 2-Methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

Uniqueness

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is unique due to the presence of both a methylene group at the 2-position and a methyl ester group at the 7a-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-6-10(9(12)13-2)4-3-5-11(10)7-8/h1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIJMUKSMBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.